Junicedric acid
Overview
Description
Junicedric acid, also known as 1-Naphthalenepentanoic acid, 5-carboxydecahydro-β,5,8a-trimethyl-2-methylene-, is a diterpenoid compound with the molecular formula C20H32O4 and a molecular weight of 336.46 g/mol . It is a colorless or slightly yellow crystalline solid that is soluble in ethanol, ether, and chloroform, but only slightly soluble in water . This compound is often extracted from natural sources such as the roots of Lycopodium selago .
Biochemical Analysis
Cellular Effects
Junicedric acid has been shown to have neuroprotective effects against amyloid-β injury in hippocampal neurons . It has been observed to restore long-term potentiation (LTP) and reduce apoptosis in these cells
Molecular Mechanism
It has been suggested that its neuroprotective effects may be associated with the regulation of kinases, such as protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), in addition to the activation of the canonical Wnt signaling pathway
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. One study has shown that certain amides of this compound have a gastroprotective effect in mice at a dose of 25 mg/kg . More comprehensive studies are needed to understand the threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Junicedric acid can be synthesized through various chemical reactions involving diterpenes. One common method involves the oxidation of labdane diterpenes, which are abundant in certain plant species . The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and purification from natural sources. The fronds of Dicranopteris linearis or Dicranopteris ampla are commonly used for this purpose . The extraction process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Junicedric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, acetone.
Major Products Formed
Diterpenylquinones: Formed by the reaction of this compound with naphthoquinones.
Reduced Derivatives: Formed by reduction reactions.
Scientific Research Applications
Junicedric acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various diterpenoid derivatives.
Biology: Studied for its biological activities, including cytotoxicity against human cell lines.
Medicine: Investigated for its gastroprotective effects and potential as an antiulcer agent.
Industry: Utilized in the production of bioactive compounds for pharmaceuticals.
Mechanism of Action
Junicedric acid exerts its effects through various molecular targets and pathways. One of its primary mechanisms is the stimulation of cell proliferation and cytoprotection against sodium taurocholate-induced damage . It also enhances the synthesis of prostaglandin E2 and total reduced sulfhydryl content, contributing to its gastroprotective effects . Additionally, this compound exhibits antioxidant properties by inhibiting lipoperoxidation in human erythrocyte membranes .
Comparison with Similar Compounds
Similar Compounds
Labdane Diterpenes: Similar in structure and biological activity.
Lapachol Derivatives: Share similar gastroprotective and cytotoxic properties.
Uniqueness
Junicedric acid is unique due to its specific combination of diterpene diacid and naphthoquinone structures, which confer distinct biological activities . Its ability to form hybrid compounds with enhanced gastroprotective and cytotoxic effects sets it apart from other similar compounds .
Biological Activity
Junicedric acid, a labdane diterpene, has garnered attention for its diverse biological activities, particularly in gastroprotection and cytotoxicity against various cancer cell lines. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and structure-activity relationships.
This compound (CHO) is characterized by two carboxylic acid groups located at C-15 and C-19. The reactivity of these groups enables the formation of various derivatives, which can enhance its biological activity. The synthesis of this compound involves extraction from natural sources such as Pteris linearis and Juniperus formosana, followed by chemical modifications to produce derivatives with improved efficacy .
2.1 Gastroprotective Effects
This compound exhibits significant gastroprotective properties, evaluated using the HCl-EtOH-induced gastric lesion model in mice. Several derivatives derived from this compound have shown a marked reduction in gastric lesions, indicating their potential as antiulcer agents.
Table 1: Gastroprotective Effect of this compound Derivatives
Compound | Lesion Index (mm) | % Lesion Reduction |
---|---|---|
This compound | 23.2 ± 12.9 | 49.6% |
Lansoprazole (Control) | 9.5 ± 2.5 | 79.3% |
Other Derivatives | Various | Up to 87.8% |
The data indicate that some derivatives exhibit gastroprotective effects comparable to standard treatments like lansoprazole .
2.2 Cytotoxicity
The cytotoxic effects of this compound have been assessed against various human cancer cell lines, including gastric adenocarcinoma (AGS), hepatocellular carcinoma (Hep G2), and normal lung fibroblasts (MRC-5). The results suggest selective cytotoxicity towards AGS cells while demonstrating lower toxicity towards normal cells.
Table 2: Cytotoxicity of this compound
Compound | IC (µM) - MRC-5 | IC (µM) - AGS | IC (µM) - Hep G2 |
---|---|---|---|
This compound | >1000 | 304 ± 18 | >1000 |
Lapachol | >1000 | 382 ± 15 | 55 ± 3 |
These findings highlight this compound's potential as a selective anticancer agent, particularly against gastric cancer cells .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Gastroprotection : The gastroprotective effect is attributed to the compound's ability to reduce oxidative stress and inflammation in gastric tissues, potentially through the modulation of cytokine release and enhancement of mucosal defense mechanisms .
- Cytotoxicity : The selective cytotoxicity observed in cancer cell lines may be linked to the induction of apoptosis and disruption of cellular signaling pathways involved in proliferation and survival .
4. Case Studies
Several studies have explored the pharmacological potentials of this compound:
- Case Study on Gastric Protection : In a study involving mice treated with HCl-EtOH, compounds derived from this compound exhibited up to an 87.8% reduction in gastric lesions compared to untreated controls, suggesting robust gastroprotective activity .
- Neuroprotective Effects : Research has indicated that this compound may also influence intracellular calcium levels in neurons, suggesting potential neuroprotective effects alongside its other activities .
Properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQKNJHVWUWAOR-BWCMQUJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904203 | |
Record name | Junicedric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41787-69-3 | |
Record name | Junicedric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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